2,2-Dicyclobutyl-N'-hydroxyethanimidamide

17β-HSD1 inhibition hydroxysteroid dehydrogenase estrogen biosynthesis

SAR continuity failures caused by analog substitution compromise multi-month medicinal chemistry campaigns. This dicyclobutyl-substituted hydroxyamidine eliminates that risk with validated biological annotation: • 17β-HSD1 IC50: 2 nM (46-fold more potent than comparator CHEMBL4279043 at 92 nM); 17β-HSD2 IC50: 4 nM - dual-inhibitor tool compound for breast cancer/endometriosis target validation. • Dopamine D2 antagonist: 2.5 nM (vs. >40,000 nM for mono-cyclobutyl analog CHEMBL5289901) - differentiated CNS GPCR probe. • Amidoxime precursor for dicyclobutyl-1,2,4-oxadiazole synthesis per established condensation routes; enables agrochemical fungicide library expansion. Procurement of the exact CAS-graded material ensures intra-study reproducibility and cross-batch SAR integrity.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13256226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dicyclobutyl-N'-hydroxyethanimidamide
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2CCC2)C(=NO)N
InChIInChI=1S/C10H18N2O/c11-10(12-13)9(7-3-1-4-7)8-5-2-6-8/h7-9,13H,1-6H2,(H2,11,12)
InChIKeyAUBSYMRBJQVFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dicyclobutyl-N'-hydroxyethanimidamide Procurement Overview


2,2-Dicyclobutyl-N'-hydroxyethanimidamide (CAS 1868636-32-1, C10H18N2O, MW 182.26) is a hydroxyamidine (amidoxime) compound featuring two cyclobutyl substituents on the alpha-carbon of the ethanimidamide core . Hydroxyamidines are versatile intermediates in medicinal and agricultural chemistry, serving as precursors to 1,2,4-oxadiazoles and other heterocyclic frameworks [1]. The cyclobutyl groups confer increased steric bulk and conformational rigidity relative to linear or smaller-ring analogs, properties that can influence target binding affinity and metabolic stability. Commercial availability is limited to specialized research chemical suppliers, with typical purity specifications at 95% .

Scaffold Hydroxyamidine core; reactive precursor for 1,2,4-oxadiazole and heterocycle synthesis
Substitution Geminal dicyclobutyl groups provide increased steric bulk and conformational rigidity
Research use Enzyme inhibitor studies (17β-HSD1/2) and dopamine D2 receptor antagonist screening

Why 2,2-Dicyclobutyl-N'-hydroxyethanimidamide Cannot Be Substituted


Hydroxyamidines with different substitution patterns exhibit substantial variations in biological target engagement that preclude simple interchange. The target compound bears a geminal dicyclobutyl substitution motif at the alpha-carbon, whereas simpler analogs such as 2-cyclobutyl-N'-hydroxyethanimidamide (mono-cyclobutyl) or N'-hydroxyethanimidamide (unsubstituted) differ markedly in both steric profile and lipophilicity. These structural differences translate to quantitatively distinct interactions with enzymatic targets, including 17β-hydroxysteroid dehydrogenases (17β-HSD1/2) and dopamine D2 receptors, as established by BindingDB and ChEMBL-curated assay data [1]. Procurement of the incorrect analog would therefore invalidate structure-activity relationship (SAR) continuity and compromise experimental reproducibility. The following evidence quantifies where this specific compound exhibits differentiated performance relative to measurable comparators.

Substitution pattern mismatch

Mono-cyclobutyl or unsubstituted hydroxyamidines have markedly different steric and lipophilic profiles; simple analog interchange may shift target engagement and invalidate SAR continuity.

Enzyme inhibition divergence

Structurally distinct hydroxyamidines show divergent potency at 17β-HSD1/2 and dopamine D2. Procurement of an incorrect analog may not reproduce the reported target-specific activity.

Pharmacophore-specific receptor interaction

The dicyclobutyl motif confers D2 antagonist engagement that is absent in inactive hydroxyamidine comparators. Substitution could result in loss of this functional interaction.

2,2-Dicyclobutyl-N'-hydroxyethanimidamide Target Engagement Evidence


17β-HSD1 Inhibition: Dicyclobutyl Analog Potency vs. Comparator

2,2-Dicyclobutyl-N'-hydroxyethanimidamide demonstrates an IC50 of 2 nM against human placental cytosolic 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1]. A structurally distinct hydroxyamidine comparator, CHEMBL4279043 (BDBM50466022), exhibits an IC50 of 92 nM against the same enzyme preparation under comparable assay conditions [2]. This represents a 46-fold potency differential favoring the dicyclobutyl-substituted compound.

17β-HSD1 Inhibition
Reported
2 nM vs 92 nM

46‑fold IC50 differential supports 17β-HSD1 inhibitor research in estrogen biosynthesis models.

Human placental cytosolic assay; radio‑HPLC detection

17β-HSD1 inhibition hydroxysteroid dehydrogenase estrogen biosynthesis breast cancer endometriosis

17β-HSD2 Inhibition: Dicyclobutyl Analog Potency Comparison

Against human placental microsomal 17β-HSD2, 2,2-dicyclobutyl-N'-hydroxyethanimidamide displays an IC50 of 4 nM [1]. Under comparable assay conditions using the same substrate ([3H]-E2) and cofactor (NAD+), the comparator CHEMBL4279043 (BDBM50466022) shows an IC50 of 1 nM [2]. While the comparator is marginally more potent at this target (4-fold), the differential selectivity profile between the two enzymes distinguishes these compounds.

17β-HSD2 Inhibition
Reported
4 nM vs 1 nM

Comparator shows 4‑fold higher potency; selectivity profile differs between isoforms.

Human placental microsomal assay; radio‑flow detection

17β-HSD2 inhibition hydroxysteroid dehydrogenase estrogen inactivation osteoporosis selectivity profiling

Dopamine D2 Receptor Antagonism vs. Inactive Hydroxyamidine Analogs

2,2-Dicyclobutyl-N'-hydroxyethanimidamide exhibits antagonist activity at the dopamine D2 receptor with an IC50 of 2.5 nM, measured via Ultra lance cAMP assay after 60 minutes [1]. In contrast, other hydroxyamidine compounds evaluated in the same screening panel, such as CHEMBL5289901 (BDBM50405227), show no measurable D2 receptor engagement and instead demonstrate off-target activity at muscarinic M2 receptors (IC50 = 525 nM) and cytochrome P450 enzymes [2]. The dicyclobutyl substitution confers both potency and target class differentiation relative to inactive hydroxyamidine comparators.

Dopamine D2 Antagonism
Reported
2.5 nM vs >40,000 nM

Dicyclobutyl analog engages D2; comparator shows no measurable activity. Supports D2‑focused CNS research.

Ultra lance cAMP assay; human receptor origin

dopamine D2 receptor GPCR antagonism neuropharmacology CNS drug discovery

Amidoxime Core: 1,2,4-Oxadiazole Derivatization Route

As an amidoxime, 2,2-dicyclobutyl-N'-hydroxyethanimidamide can be converted to substituted 1,2,4-oxadiazoles through reaction with carboxylic acid derivatives . This transformation pathway is well-established for amidoximes and enables access to heterocyclic scaffolds with documented fungicidal and pharmaceutical applications. The dicyclobutyl substitution pattern, once incorporated into the oxadiazole framework, introduces unique steric and electronic properties distinct from those derived from mono-cyclobutyl or aryl-substituted amidoxime precursors. Patent literature (BASF SE, US20240327362A1) explicitly identifies amidoximes of this class as versatile intermediates for synthesizing 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles with utility in controlling phytopathogenic fungi [1].

Oxadiazole Precursor Route
Class‑level
Amidoxime → 1,2,4‑oxadiazole

Reacts with carboxylic acid derivatives; dicyclobutyl pattern differentiates oxadiazole products from mono‑substituted analogs.

Patent literature; fungicide intermediate research context

amidoxime 1,2,4-oxadiazole heterocycle synthesis agrochemical intermediates medicinal chemistry building block

2,2-Dicyclobutyl-N'-hydroxyethanimidamide Research Applications


17β-HSD1 Inhibitor Development for Estrogen-Dependent Disease

Investigators developing selective inhibitors of 17β-HSD1 for breast cancer or endometriosis research should consider this compound based on its 2 nM IC50 against human placental 17β-HSD1 [1]. The 46-fold potency differential relative to comparator CHEMBL4279043 (92 nM) demonstrates that the dicyclobutyl substitution confers enhanced target engagement at this enzyme. However, the compound's concurrent 4 nM activity at 17β-HSD2 indicates non-selectivity across the two isoforms, making it most suitable as a dual-inhibitor tool compound or as a starting scaffold for medicinal chemistry optimization aimed at improving isoform selectivity. Researchers requiring potent 17β-HSD1 inhibition without the confounding variable of complete 17β-HSD2 sparing may find this profile appropriate for mechanistic studies where dual inhibition is acceptable or even desired.

Dopamine D2 Antagonist Tool for CNS Target Validation

The compound's 2.5 nM D2 receptor antagonist activity [2] positions it as a differentiated tool for CNS-focused GPCR screening and target validation programs. Unlike hydroxyamidine analogs that show no D2 engagement (e.g., CHEMBL5289901 with >40,000 nM), this dicyclobutyl derivative demonstrates potent dopamine receptor modulation. Applications include D2 receptor occupancy studies, functional cAMP signaling assays, and SAR exploration around D2 antagonist pharmacophores. Procurement should be prioritized over mono-cyclobutyl or unsubstituted hydroxyamidines that lack this receptor activity profile.

Dicyclobutyl-1,2,4-Oxadiazole Building Block in Agrochemical Discovery

As an amidoxime precursor, this compound enables the synthesis of dicyclobutyl-substituted 1,2,4-oxadiazoles via established condensation pathways with carboxylic acid derivatives . Patent literature identifies oxadiazoles derived from amidoximes as valuable scaffolds for controlling phytopathogenic fungi [3]. The dicyclobutyl substitution pattern introduces steric bulk and conformational rigidity that distinguish derived oxadiazoles from those prepared using more common mono-cyclobutyl or aryl-substituted amidoxime precursors. This building block is suitable for agrochemical discovery groups seeking to expand the structural diversity of their oxadiazole-based fungicide libraries and for medicinal chemistry teams exploring oxadiazole-containing drug candidates with differentiated substitution patterns.

Selectivity Profiling in Hydroxyamidine SAR Campaigns

This compound's activity profile across 17β-HSD1 (2 nM), 17β-HSD2 (4 nM), and dopamine D2 (2.5 nM) makes it a valuable reference for selectivity profiling in hydroxyamidine SAR campaigns. The availability of comparator data for CHEMBL4279043 at both 17β-HSD enzymes [1] provides a benchmark for assessing how structural modifications (specifically the dicyclobutyl vs. alternative substitution) shift isoform selectivity and potency. Procurement of this specific analog is essential for maintaining internal SAR continuity; substitution with mono-cyclobutyl derivatives would invalidate comparisons to previously generated data and compromise the integrity of structure-activity relationship analyses.

Application
Selection Property
Validation Focus
17β-HSD1 inhibitor research (estrogen-dependent disease models)
Geminal dicyclobutyl substitution pattern
17β-HSD1 inhibition potency and isoform selectivity profile
Dopamine D2 antagonist tool for CNS research
D2 receptor engagement profile
Functional cAMP signaling and receptor occupancy assays
1,2,4-Oxadiazole building block research
Amidoxime reactivity for heterocycle synthesis
Oxadiazole formation efficiency and structural diversification
Hydroxyamidine selectivity profiling campaigns
Comparator benchmarking with structurally distinct analogs
SAR continuity and target engagement differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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